Cas no 2409673-74-9 (6-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine)

6-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a boronic ester derivative featuring a pyridin-2-amine scaffold, widely utilized in Suzuki-Miyaura cross-coupling reactions. The tetramethyl-1,3,2-dioxaborolane group enhances stability and solubility, facilitating handling and storage under ambient conditions. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing complex heterocyclic frameworks. Its ethyl substituent can influence electronic and steric properties, enabling tailored reactivity in catalytic transformations. The amine functionality further expands its utility as a directing group or for subsequent derivatization. Suitable for controlled borylation reactions, it offers high selectivity and compatibility with diverse reaction conditions.
6-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine structure
2409673-74-9 structure
Product Name:6-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
CAS No:2409673-74-9
MF:C13H21BN2O2
MW:248.129043340683
CID:6168869
PubChem ID:133677255
Update Time:2025-05-20

6-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 6-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
    • EN300-12627384
    • 6-Ethyl-5-(4,4,5,5-tetramethyl-1 ,3,2-dioxaborolan-2-yl)pyridin-2-amine
    • 2409673-74-9
    • A1-64957
    • 6-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
    • Inchi: 1S/C13H21BN2O2/c1-6-10-9(7-8-11(15)16-10)14-17-12(2,3)13(4,5)18-14/h7-8H,6H2,1-5H3,(H2,15,16)
    • InChI Key: RUSBIDLYSJVVES-UHFFFAOYSA-N
    • SMILES: O1B(C2=CC=C(N)N=C2CC)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 248.1696081g/mol
  • Monoisotopic Mass: 248.1696081g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.4Ų

6-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-12627384-50mg
6-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
2409673-74-9
50mg
$600.0 2023-10-02
Enamine
EN300-12627384-100mg
6-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
2409673-74-9
100mg
$628.0 2023-10-02
Enamine
EN300-12627384-250mg
6-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
2409673-74-9
250mg
$657.0 2023-10-02
Enamine
EN300-12627384-500mg
6-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
2409673-74-9
500mg
$685.0 2023-10-02
Enamine
EN300-12627384-1000mg
6-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
2409673-74-9
1000mg
$714.0 2023-10-02
Enamine
EN300-12627384-2500mg
6-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
2409673-74-9
2500mg
$1399.0 2023-10-02
Enamine
EN300-12627384-5000mg
6-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
2409673-74-9
5000mg
$2070.0 2023-10-02
Enamine
EN300-12627384-10000mg
6-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
2409673-74-9
10000mg
$3069.0 2023-10-02
Enamine
EN300-12627384-1.0g
6-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
2409673-74-9
1g
$0.0 2023-06-08

6-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Related Literature

Additional information on 6-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

6-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine: A Comprehensive Overview

The compound with CAS No. 2409673-74-9, commonly referred to as 6-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, has garnered significant attention in the fields of organic chemistry and materials science. This compound is a member of the boron-containing heterocycles family, which has been extensively studied due to its unique electronic properties and potential applications in drug discovery and advanced materials.

Recent studies have highlighted the importance of dioxaborolane derivatives in various chemical reactions. The presence of the tetramethyl-dioxaborolane group in this compound introduces a unique combination of steric and electronic effects, making it a valuable substrate for further functionalization. Researchers have explored its role in cross-coupling reactions, where it serves as an efficient boron-based coupling partner.

The synthesis of 6-Ethyl-pyridinamine derivatives has been optimized through innovative methodologies. By employing advanced catalytic systems and precise reaction conditions, chemists have achieved high yields and excellent selectivity in the preparation of this compound. These advancements underscore the growing interest in boron-containing aromatic systems for their versatility in chemical transformations.

In terms of applications, 6-Ethyl-pyridinamine derivatives have shown promise in the development of novel pharmaceutical agents. Their ability to modulate specific biological pathways makes them attractive candidates for drug design. Additionally, their incorporation into polymer frameworks has been investigated for potential use in optoelectronic devices.

Recent breakthroughs in computational chemistry have provided deeper insights into the electronic structure of this compound. Advanced quantum mechanical calculations have revealed its unique bonding characteristics and reactivity patterns, further solidifying its position as a key player in modern chemical research.

The integration of dioxaborolane-containing pyridines into medicinal chemistry pipelines has opened new avenues for therapeutic development. Their ability to interact with biological targets through multiple modes of action positions them as valuable tools for addressing unmet medical needs.

In conclusion, 6-Ethyl-pyridinamine derivatives represent a significant advancement in the field of boron-containing heterocycles. Their versatile properties and wide-ranging applications make them an indispensable component of contemporary chemical research.

Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD